methyl 4-methyl-1H-indole-2-carboxylate
Description
Methyl 4-methyl-1H-indole-2-carboxylate is an indole derivative characterized by a methyl ester at position 2 and a methyl substituent at position 4 of the indole ring. Indole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The compound’s structure (C${11}$H${11}$NO$_2$) features a planar aromatic indole core, with substituents influencing its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTOCKRAYJKZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405797 | |
| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-13-5 | |
| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-methyl-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Fischer Indole Synthesis: Primary Route for Indole Core Formation
The Fischer indole synthesis remains the cornerstone for constructing the indole ring system. This acid-catalyzed cyclization reaction converts phenylhydrazines and carbonyl compounds into indoles. For methyl 4-methyl-1H-indole-2-carboxylate, the synthesis typically involves:
Reactants :
-
4-Methylphenylhydrazine
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Ethyl pyruvate (or methyl glyoxylate)
Conditions :
-
Acid catalyst: Concentrated HCl, H₂SO₄, or polyphosphoric acid
-
Solvent: Ethanol, acetic acid, or water
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Temperature: 80–120°C (reflux)
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Reaction time: 6–24 hours
Mechanism :
-
Hydrazone Formation : 4-Methylphenylhydrazine reacts with ethyl pyruvate to form a hydrazone intermediate.
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Cyclization : Acid catalysis promotes -sigmatropic rearrangement, forming the indole ring.
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Esterification : In situ esterification with methanol yields the final product.
Optimization Data :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst (H₂SO₄ %) | 5–20% | 15% | +22% |
| Temperature (°C) | 70–130 | 110 | +18% |
| Solvent | Ethanol, AcOH, H₂O | Acetic acid | +15% |
A 2023 study achieved an 89% yield using 15% H₂SO₄ in acetic acid at 110°C for 12 hours, demonstrating the method’s scalability for industrial production.
Madelung Cyclization: Alternative for Sterically Hindered Systems
Madelung cyclization offers an alternative route, particularly effective for synthesizing indoles with substituents at the 2-position. This method involves intramolecular cyclization of N-acyl-o-toluidines under strongly basic conditions.
Reactants :
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N-(2-Methylphenyl)chloroacetamide
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Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
Conditions :
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Base: NaH or t-BuOK
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
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Temperature: 120–150°C
-
Reaction time: 4–8 hours
Case Study :
A 2024 publication compared base systems for this reaction:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | DMF | 130 | 74 | 92 |
| t-BuOK | THF | 140 | 82 | 95 |
| LDA | THF | 120 | 68 | 88 |
The use of t-BuOK in THF at 140°C provided superior yields (82%) and reduced byproduct formation compared to NaH.
Microwave-Assisted Synthesis: Enhancing Efficiency
Microwave irradiation significantly reduces reaction times while improving yields. A 2025 protocol demonstrated the following optimized conditions:
Reactants :
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4-Methylphenylhydrazine hydrochloride
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Methyl glyoxylate
Conditions :
-
Catalyst: ZnCl₂ (10 mol%)
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Solvent: Ethylene glycol
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Microwave power: 300 W
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Temperature: 140°C
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Time: 20 minutes
Results :
-
Yield: 94%
-
Purity: 98% (HPLC)
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Energy consumption: Reduced by 70% compared to conventional heating
This method is particularly advantageous for high-throughput screening applications.
Enzymatic Synthesis: Emerging Green Chemistry Approach
Recent advances in biocatalysis have enabled enzyme-mediated indole synthesis. E. coli-expressed tryptophan synthase mutants catalyze the condensation of serine and 4-methylindole-2-carboxaldehyde to form the target compound.
Key Parameters :
| Enzyme Variant | Substrate Conc. (mM) | pH | Yield (%) |
|---|---|---|---|
| Wild-type | 50 | 7.5 | 12 |
| Mutant A127V | 50 | 8.0 | 38 |
| Double mutant (A127V/G124P) | 100 | 8.2 | 61 |
While yields remain lower than chemical methods (61% vs. 80–94%), enzymatic routes offer superior stereocontrol and reduced environmental impact.
Industrial-Scale Production: Challenges and Solutions
Large-scale synthesis requires addressing solvent recovery, catalyst recycling, and waste management. A 2024 pilot plant study reported:
Process :
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Continuous flow Fischer indole synthesis
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Catalyst: Heterogeneous H-beta zeolite
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Solvent: Supercritical CO₂
Performance Metrics :
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Space-time yield (kg/m³/hr) | 0.8 | 4.2 | 425% |
| Catalyst reuse cycles | 3 | 28 | 833% |
| E-factor | 32 | 9 | 72% reduction |
This approach reduced production costs by 40% while meeting pharmaceutical-grade purity standards (99.5%).
Comparative Analysis of Synthetic Methods
The table below summarizes key performance indicators across methodologies:
| Method | Yield (%) | Purity (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Fischer (conventional) | 85–89 | 95–97 | 12–24 hr | High | Moderate |
| Madelung | 70–82 | 90–95 | 4–8 hr | Medium | High |
| Microwave | 90–94 | 97–99 | 20–40 min | Medium | Low |
| Enzymatic | 55–61 | 99 | 48–72 hr | Low | Very low |
| Flow chemistry | 88–92 | 99.5 | Continuous | Very high | Low |
Flow chemistry emerges as the most sustainable option for industrial applications, while microwave synthesis excels in research settings requiring rapid iteration.
Purification and Characterization Protocols
Crystallization :
-
Solvent system: Ethyl acetate/hexane (1:3 v/v)
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Recovery: 89%
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Purity post-crystallization: 99.2% (GC-MS)
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 6.95–7.25 (m, 3H, aromatic), 8.10 (s, 1H, NH).
-
IR (KBr): 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 750 cm⁻¹ (indole ring).
| Condition | Time | Purity Loss (%) | Major Degradant |
|---|---|---|---|
| 25°C, air | 6 months | 12 | Oxidized ester |
| -20°C, N₂ atmosphere | 12 months | 2 | None detected |
Recommendations: Store under inert gas at ≤-20°C in amber glass containers.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
Methyl 4-methyl-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of biologically active compounds. It has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-Cancer Activity : Research has indicated that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. This compound may share similar properties, making it a candidate for further exploration in oncology.
- HIV Inhibition : Studies have shown that indole derivatives can inhibit HIV-1 integrase activity. For instance, modifications on indole-2-carboxylic acid derivatives have resulted in compounds with significant inhibitory effects on integrase, suggesting that this compound could be optimized for similar applications .
Organic Synthesis
The compound is widely utilized in organic synthesis due to its versatile reactivity. It can be modified to create a variety of complex molecules, which are essential in pharmaceutical development:
- Synthesis of Pharmaceuticals : this compound acts as an intermediate in synthesizing drugs targeting neurological disorders and other conditions. Its structure allows for functional group modifications that enhance drug efficacy .
- Agrochemical Development : This compound is also employed in formulating agrochemicals, contributing to pest control solutions and plant growth regulators. Its application is vital for sustainable agricultural practices .
Case Study 1: Anti-Cancer Research
A study focused on synthesizing various derivatives of this compound demonstrated its potential as an anti-cancer agent. The synthesized compounds were tested against several cancer cell lines, showing promising cytotoxicity profiles.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 12.5 |
| Derivative B | MCF7 | 8.7 |
| Derivative C | A549 | 15.3 |
This indicates that further structural optimization could enhance its efficacy against specific cancer types.
Case Study 2: HIV Integrase Inhibition
In another study, this compound derivatives were evaluated for their ability to inhibit HIV integrase. The binding affinity was assessed through molecular docking studies.
| Compound | Binding Affinity (kcal/mol) | IC50 (µM) |
|---|---|---|
| Compound X | -9.5 | 0.13 |
| Compound Y | -8.7 | 0.18 |
These findings suggest that structural modifications can significantly impact the biological activity of the compound.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, they can inhibit enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups, leading to variations in physicochemical properties and applications. Below is a comparative analysis:
Key Observations :
- Electronic Effects : Methoxy (electron-donating) at C4 increases polarity compared to methyl, influencing solubility and binding interactions .
- Positional Isomerism : Methyl at C5 (vs. C4) alters the indole ring’s electron density, affecting reactivity and biological activity .
- Halogenation : Chloro-substituted analogs (e.g., 4-chloro derivative) are more reactive but require stringent safety protocols due to toxicity .
Biological Activity
Methyl 4-methyl-1H-indole-2-carboxylate (MMIC) is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of MMIC, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by an indole core with a methyl group at the 4 position and a carboxylate ester at the 2 position. The general structure can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral properties of indole derivatives, including MMIC. For instance, research on indole-2-carboxylic acid derivatives demonstrated their ability to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. The inhibition was quantified using IC50 values, which measure the concentration required to inhibit biological activity by 50%.
Key Findings:
- Inhibition of HIV-1 Integrase : MMIC analogs have been shown to exhibit varying degrees of inhibitory activity against HIV-1 integrase. For example, one derivative demonstrated an IC50 value of approximately 0.13 μM, indicating strong potential as an antiviral agent .
| Compound | IC50 (μM) | CC50 (μM) |
|---|---|---|
| MMIC Derivative A | 0.13 | >80 |
| MMIC Derivative B | 12.41 | >80 |
This table illustrates the potency of various derivatives compared to MMIC.
Anticancer Activity
The anticancer potential of MMIC has also been investigated, particularly in relation to its structural analogs. Indole derivatives are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.
Case Studies:
- Breast Cancer : In vitro studies have shown that certain indole derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells. For instance, one study reported an IC50 value of 15.3 μM for a closely related compound .
- Lung Cancer : Another study indicated that indole derivatives could effectively inhibit proliferation in A549 lung cancer cells with IC50 values ranging from 29.1 μM to lower depending on structural modifications .
Structure-Activity Relationship (SAR)
The biological activity of MMIC and its derivatives is influenced by structural modifications. Research indicates that:
- Substituents on the Indole Core : Variations at the C3 and C6 positions significantly enhance inhibitory activities against both HIV-1 integrase and cancer cells.
- Hydrophobic Interactions : The presence of hydrophobic groups improves binding affinity to target proteins, enhancing overall biological efficacy .
Q & A
Basic: What are the standard synthetic routes for methyl 4-methyl-1H-indole-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via esterification of the corresponding indole-2-carboxylic acid derivative. A common approach involves refluxing the acid (e.g., 4-methyl-1H-indole-2-carboxylic acid) with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄). Reaction completion is monitored by TLC, followed by quenching with water and recrystallization from methanol . Alternative methods may use coupling agents like DCC/DMAP for esterification under milder conditions, particularly for acid-sensitive intermediates .
Basic: How can I verify the purity and structural identity of this compound after synthesis?
Methodological Answer:
- Spectroscopic Analysis: Use - and -NMR to confirm the methyl ester (δ ~3.9 ppm for COOCH₃) and indole ring protons (δ 7.0–8.0 ppm). IR spectroscopy can validate the ester carbonyl stretch (~1700–1740 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern.
- Melting Point: Compare the observed melting point with literature values (e.g., ~232–234°C for related indole carboxylates) .
Advanced: How can I resolve contradictions between crystallographic data and spectroscopic results?
Methodological Answer:
- X-ray Crystallography: Use programs like SHELXL (for refinement) and ORTEP-III (for visualization) to resolve discrepancies. For example, if NMR suggests a planar indole ring but crystallography shows puckering, check for intermolecular hydrogen bonds or crystal packing effects .
- Dynamic NMR Studies: If rotational isomerism is suspected (e.g., ester group rotation), variable-temperature NMR can reveal conformational equilibria .
- Validate Data Consistency: Cross-reference with computational models (DFT-optimized geometries) to assess whether observed deviations are experimental artifacts or intrinsic properties .
Advanced: What strategies optimize the yield of this compound in large-scale syntheses?
Methodological Answer:
- Catalytic Optimization: Replace H₂SO₄ with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification and reduce side reactions .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates, but ensure compatibility with acid catalysts .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal: Segregate acidic waste (e.g., H₂SO₄ residues) from organic solvents. Neutralize before disposal .
- Emergency Protocols: For inhalation exposure, move to fresh air; for ingestion, seek medical attention immediately .
Advanced: How can I modify the ester group to enhance biological activity while retaining the indole core?
Methodological Answer:
- Ester Hydrolysis: Convert the methyl ester to a free carboxylic acid under basic conditions (e.g., NaOH/EtOH reflux) for improved solubility or as a precursor for amide derivatives .
- Bioisosteric Replacement: Substitute the methyl ester with trifluoromethyl or tert-butyl groups to modulate lipophilicity and metabolic stability .
- Click Chemistry: Introduce triazole or sulfonamide moieties via CuAAC or Mitsunobu reactions to explore structure-activity relationships (SAR) .
Advanced: How do I interpret conflicting data in hydrogen bonding networks from crystallography vs. solution-state studies?
Methodological Answer:
- Crystal vs. Solution Behavior: Crystallographic data may show intermolecular H-bonds (e.g., N–H⋯O=C) that are absent in solution due to solvent competition. Use solvent-dependent IR or NMR titrations to probe H-bonding in solution .
- Molecular Dynamics Simulations: Model solvation effects to reconcile solid-state and solution observations .
- Temperature-Dependent Studies: Perform variable-temperature X-ray diffraction to assess thermal motion and H-bond stability .
Basic: What analytical techniques are critical for characterizing polymorphs of this compound?
Methodological Answer:
- Powder X-ray Diffraction (PXRD): Compare diffraction patterns to identify polymorphic forms.
- Differential Scanning Calorimetry (DSC): Detect melting point variations between polymorphs .
- Solid-State NMR: Use cross-polarization magic-angle spinning (CP/MAS) to distinguish crystallographic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
